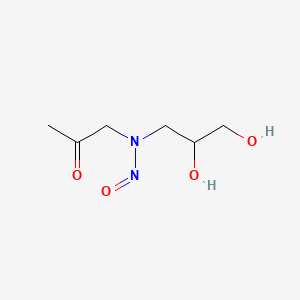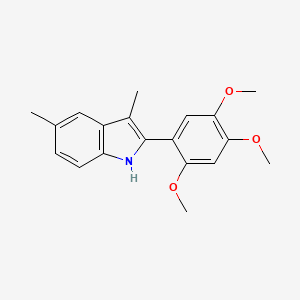
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is a chemical compound with the molecular formula C6H12N2O4. It contains a nitroso group, a ketone group, and two hydroxyl groups, making it a versatile molecule in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine can be achieved through several methods. One common approach involves the nitrosation of 2,3-dihydroxypropylamine using nitrosyl chloride (NOCl) under controlled conditions . The reaction typically occurs in an aqueous medium at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters or ethers, depending on the substituent.
Aplicaciones Científicas De Investigación
Nitroso-2,3-dihydroxypropyl-2-oxopropylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving nitroso compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Nitroso-2,3-dihydroxypropyl-2-oxopropylamine involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparación Con Compuestos Similares
Nitroso-2-propanol: Contains a nitroso group and a hydroxyl group.
2,3-Dihydroxypropylamine: Lacks the nitroso and ketone groups but has similar hydroxyl functionality.
2-Oxopropylamine: Contains a ketone group and an amine group but lacks the nitroso and hydroxyl groups.
Uniqueness: Nitroso-2,3-dihydroxypropyl-2-oxopropylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it valuable in both research and industrial applications .
Propiedades
Número CAS |
92177-50-9 |
|---|---|
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxypropyl)-N-(2-oxopropyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O4/c1-5(10)2-8(7-12)3-6(11)4-9/h6,9,11H,2-4H2,1H3 |
Clave InChI |
LUVOLNSYNLKFKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CN(CC(CO)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14345642.png)







![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)





